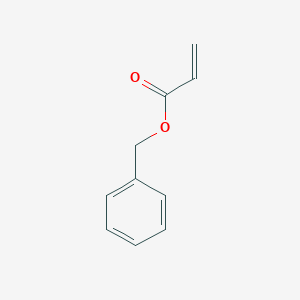
Benzyl acrylate
Cat. No. B108390
Key on ui cas rn:
2495-35-4
M. Wt: 162.18 g/mol
InChI Key: GCTPMLUUWLLESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06846946B2
Procedure details


A mixture consisting of sodium acrylate (1.892 g, 20 millimoles, Aldrich, 97%), sodium iodide (0.298 g, 2 millimoles, Aldrich, 98%), and water (200.35 g) was introduced into a three-necked 500 mL flask. The flask was immersed into a water bath kept at 45° C. and the mixture was stirred mechanically (600 rpm, photo-tachometer). Next, an organic phase comprising benzyl chloride (10.128 g, 80 millimoles, Aldrich, 97%), Aliquat 336 (1.29 g, 3 millimoles, Aldrich), butyl acrylate (GC standard, 0.690 g, 5 millimoles, Aldrich, 99+%), and 2,6-di-t-butyl-4-methylphenol (0.045 g, 0.2 millimoles, Aldrich, 99+%) was added to the reactor and the mixture was stirred for 180 minutes at constant temperature. The organic phase:aqueous phase weight ratio was 1:17. The aliquot of the reaction mixture was centrifuged, the phases were separated and the organic phase was injected into the gas chromatographic column. The yield of benzyl acrylate based on the limiting reactant (sodium acrylate) was 59%. The only byproduct detectable in the reaction mixture was benzyl alcohol (less than 3%).






Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[Na+].[I-].[Na+].[CH2:9](Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(OCCCC)(=O)C=C.C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[C:1]([O:5][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:4])[CH:2]=[CH2:3] |f:0.1,2.3,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.892 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.298 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
10.128 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.69 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
0.045 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Step Six
|
Name
|
|
|
Quantity
|
1.29 g
|
|
Type
|
catalyst
|
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Step Seven
|
Name
|
|
|
Quantity
|
200.35 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred mechanically (600 rpm, photo-tachometer)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was introduced into a three-necked 500 mL flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was immersed into a water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept at 45° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reactor
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 180 minutes at constant temperature
|
|
Duration
|
180 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)(=O)OCC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

